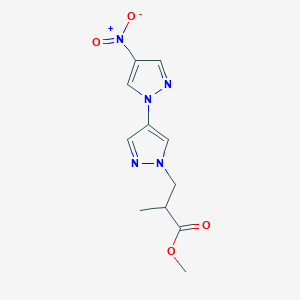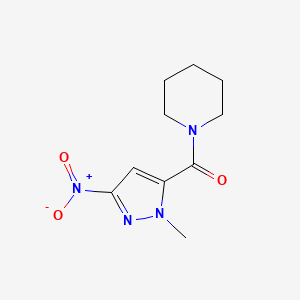
(1-methyl-3-nitro-1H-pyrazol-5-yl)(piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-METHYL-3-NITRO-1H-PYRAZOL-5-YL)(PIPERIDINO)METHANONE: is a compound that belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-METHYL-3-NITRO-1H-PYRAZOL-5-YL)(PIPERIDINO)METHANONE typically involves the reaction of 1-methyl-3-nitro-1H-pyrazole with piperidine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium bicarbonate to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in the compound can undergo oxidation reactions, potentially forming nitroso or other oxidized derivatives.
Reduction: The nitro group can also be reduced to an amine group under suitable conditions, such as using hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems, which are of interest in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, derivatives of this compound are studied for their potential antimicrobial and anti-inflammatory properties .
Medicine: The compound and its derivatives are investigated for their potential use in treating various diseases, including infections and inflammatory conditions .
Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of (1-METHYL-3-NITRO-1H-PYRAZOL-5-YL)(PIPERIDINO)METHANONE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. The piperidine moiety may interact with neurotransmitter receptors, potentially affecting neurological functions .
Comparison with Similar Compounds
1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a piperidine moiety.
1-Methyl-4,5-dinitroimidazole: Contains a similar nitro group but with an imidazole ring instead of a pyrazole ring.
Uniqueness: The combination of the nitro group and the piperidine moiety in (1-METHYL-3-NITRO-1H-PYRAZOL-5-YL)(PIPERIDINO)METHANONE provides unique chemical reactivity and potential biological activity that is not observed in the similar compounds listed above .
Properties
Molecular Formula |
C10H14N4O3 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
(2-methyl-5-nitropyrazol-3-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C10H14N4O3/c1-12-8(7-9(11-12)14(16)17)10(15)13-5-3-2-4-6-13/h7H,2-6H2,1H3 |
InChI Key |
YXYOCBLNXVICPB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)[N+](=O)[O-])C(=O)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


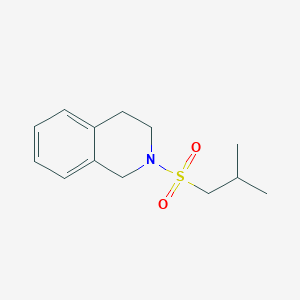
![Ethyl 6-ethyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B14923526.png)
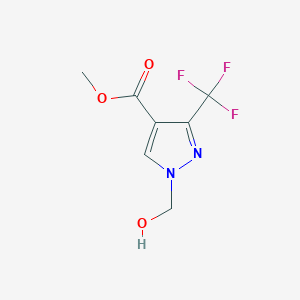
![Ethyl 5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14923535.png)
![N-(2-chlorophenyl)-2-[5-(3-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B14923546.png)
![2-{[5-{[(4-chlorophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B14923547.png)
![N-{4'-[(bicyclo[4.1.0]hept-7-ylcarbonyl)amino]biphenyl-4-yl}-7-methylbicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B14923549.png)
![1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methanamine](/img/structure/B14923553.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-{[(2-methoxyethyl)amino]methylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14923556.png)
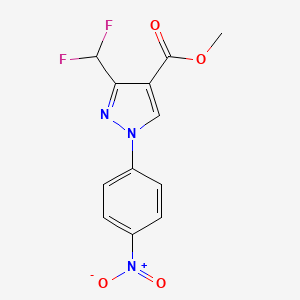
![Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B14923576.png)
![6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B14923577.png)
![ethyl 4-{[(2-bromo-4-{(Z)-[1-(3,4-dichlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-ethoxyphenoxy)acetyl]amino}benzoate](/img/structure/B14923598.png)
